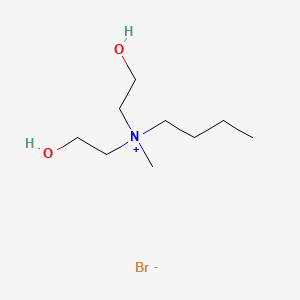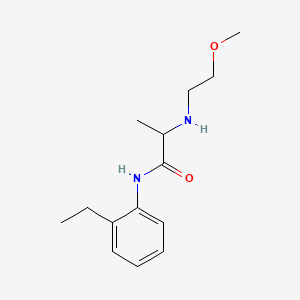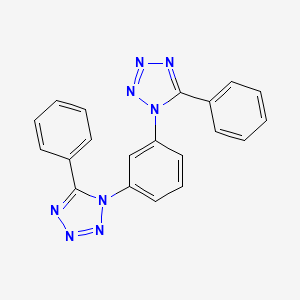
1,1'-(1,3-Phenylene)bis(5-phenyl-1H-tetrazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1,3-Phenylene)bis(5-phenyl-1H-tetrazole) is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of two tetrazole rings connected via a 1,3-phenylene bridge, with each tetrazole ring further substituted by a phenyl group. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as ligands in coordination chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)bis(5-phenyl-1H-tetrazole) typically involves the cycloaddition reaction of azides with nitriles. One common method is the reaction of 1,3-phenylenediamine with phenyl isocyanate to form the corresponding bis-urea, which is then treated with sodium azide in the presence of a suitable catalyst to yield the desired tetrazole compound .
Industrial Production Methods
Industrial production of tetrazoles often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. For example, primary alcohols or aldehydes can be reacted with molecular iodine in the presence of ammonia to obtain nitrile intermediates, which then undergo [3+2] cycloaddition with dicyandiamide and sodium azide .
化学反応の分析
Types of Reactions
1,1’-(1,3-Phenylene)bis(5-phenyl-1H-tetrazole) undergoes various chemical reactions, including:
Oxidation: The tetrazole rings can be oxidized to form tetrazolium salts.
Reduction: Reduction of the tetrazole rings can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include tetrazolium salts, amine derivatives, and various substituted tetrazoles .
科学的研究の応用
1,1’-(1,3-Phenylene)bis(5-phenyl-1H-tetrazole) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the synthesis of energetic materials due to its high nitrogen content and stability.
作用機序
The mechanism of action of 1,1’-(1,3-Phenylene)bis(5-phenyl-1H-tetrazole) involves its interaction with molecular targets such as proteins and enzymes. For instance, molecular docking studies have shown that this compound can bind to TP53 and NF-KAPPA-B proteins, potentially inhibiting their activity and leading to anti-cancer effects . The tetrazole rings can also participate in hydrogen bonding and electrostatic interactions, enhancing their binding affinity to biological targets .
類似化合物との比較
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Known for its use as a corrosion inhibitor and in the synthesis of oxacyclic building blocks.
1,1’-(1,4-Phenylene)bis(5-phenyl-1H-tetrazole): Similar structure but with a 1,4-phenylene bridge, used in similar applications.
Uniqueness
1,1’-(1,3-Phenylene)bis(5-phenyl-1H-tetrazole) is unique due to its 1,3-phenylene bridge, which imparts distinct electronic and steric properties compared to its 1,4-phenylene analog. This difference can influence its reactivity and binding interactions in various applications .
特性
CAS番号 |
66012-80-4 |
|---|---|
分子式 |
C20H14N8 |
分子量 |
366.4 g/mol |
IUPAC名 |
5-phenyl-1-[3-(5-phenyltetrazol-1-yl)phenyl]tetrazole |
InChI |
InChI=1S/C20H14N8/c1-3-8-15(9-4-1)19-21-23-25-27(19)17-12-7-13-18(14-17)28-20(22-24-26-28)16-10-5-2-6-11-16/h1-14H |
InChIキー |
VOVLCPPYTDUXEM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN=NN2C3=CC(=CC=C3)N4C(=NN=N4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


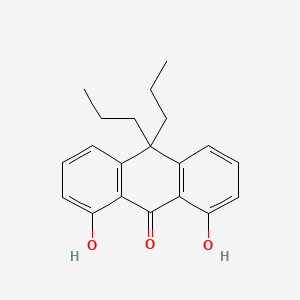
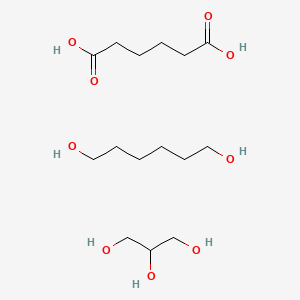
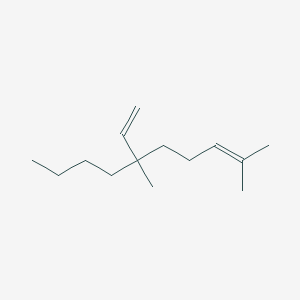
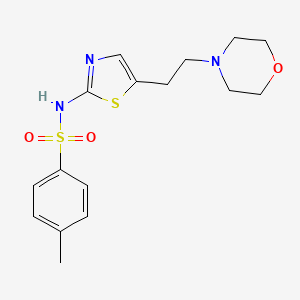

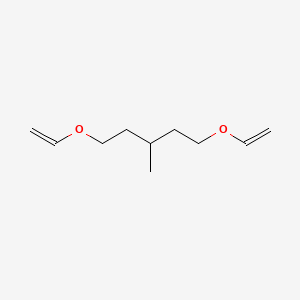
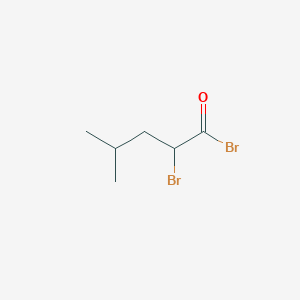
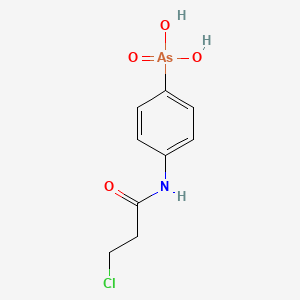
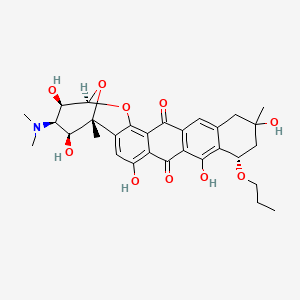
![(Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate](/img/structure/B14459082.png)
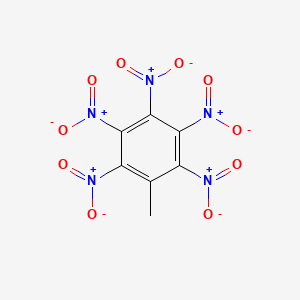
![N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide](/img/structure/B14459090.png)
